

Application Notes and Protocols for Fadraciclib in Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: **Fadraciclib**

Cat. No.: **B1671856**

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These application notes provide a comprehensive guide for utilizing **Fadraciclib** (formerly CYC065), a potent and selective dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and 9 (CDK9), in patient-derived xenograft (PDX) models. This document outlines detailed protocols for key experiments, summarizes quantitative data, and provides visualizations of the relevant signaling pathways and experimental workflows.

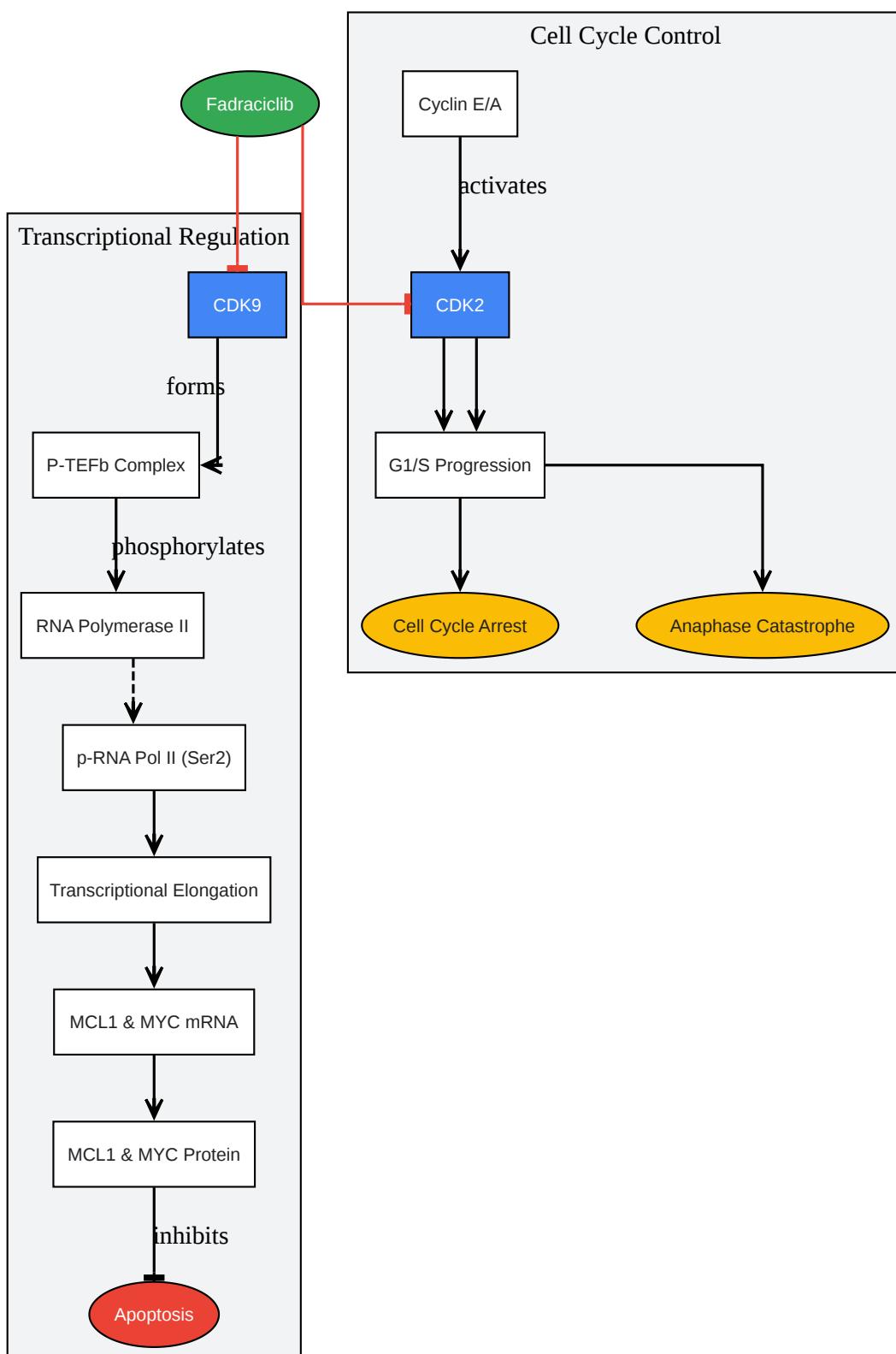
Introduction

Fadraciclib is a second-generation aminopurine inhibitor that targets CDK2 and CDK9, key regulators of cell cycle progression and transcription.^[1] By inhibiting CDK9, **Fadraciclib** downregulates the transcription of key survival proteins, such as MCL1 and MYC, leading to apoptosis in cancer cells.^{[2][3]} Its inhibition of CDK2 can induce mitotic catastrophe in cancer cells.^[4] PDX models, which are generated by implanting patient tumor tissue into immunodeficient mice, closely recapitulate the heterogeneity and molecular characteristics of the original tumor, making them a valuable preclinical platform for evaluating novel cancer therapeutics like **Fadraciclib**.^{[1][5][6]}

Mechanism of Action of Fadraciclib

Fadraciclib exerts its anti-cancer effects through the dual inhibition of CDK2 and CDK9.

- CDK9 Inhibition: CDK9, as a component of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a critical step for transcriptional elongation. Inhibition of CDK9 by **Fadraciclib** leads to reduced phosphorylation of RNA Pol II at Serine 2, resulting in the transcriptional repression of genes with short half-lives, including the anti-apoptotic protein MCL1 and the oncogene MYC.[2][3][7]
- CDK2 Inhibition: CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S and S phases of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and, in some contexts, anaphase catastrophe.[1][8]

[Click to download full resolution via product page](#)**Caption: Fadraciclib's dual inhibition of CDK9 and CDK2.**

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of **Fadraciclib** from preclinical studies.

Table 1: In Vitro Potency of **Fadraciclib**

Target	IC50 (nM)	Reference
CDK2/cyclin A	5	[9]
CDK9/cyclin T1	26	[9]
CDK5/p25	21	[9]
CDK3/cyclin E1	29	[9]

Table 2: Anti-proliferative Activity of **Fadraciclib** in Cancer Cell Lines

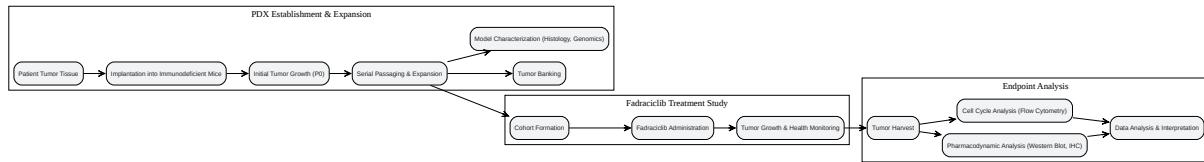
Cell Line	Cancer Type	IC50 (μM)	Reference
Colo205	Colon Cancer	~13.3 (for seliciclib, Fadraciclib is more potent)	[9]
USC-ARK-2	Uterine Serous Carcinoma	-	[10]
AML Cell Lines	Acute Myeloid Leukemia	Varies	[11]

Table 3: In Vivo Efficacy of **Fadraciclib** in Xenograft Models

Model Type	Cancer Type	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
Cell Line Xenograft (EOL-1)	Acute Myeloid Leukemia	40 or 55 mg/kg, oral gavage, qd x 5 for 2 weeks	95-97%	
Cell Line Xenograft (HL-60)	Promyelocytic Leukemia	Oral gavage, 5 days on/2 days off for 2 cycles	Significant	[7]
PDX	Colorectal Cancer	25 mg/kg, oral gavage, BID, 5 days/week for 2 weeks	Significant	
Cell Line Xenograft (USC-ARK-2)	Uterine Serous Carcinoma	22.5 mg/kg, daily for 3 weeks	Significant	[10]

Experimental Protocols

This section provides detailed protocols for establishing PDX models and for evaluating the efficacy and mechanism of action of **Fadraciclib**.



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